Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3R,5S)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-6-4-5-13(9-14)7-10(15)8-17-13/h10,15H,4-9H2,1-3H3/t10-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILGESIHSOUCBM-MFKMUULPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]2(C1)C[C@H](CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate is the enzyme known as Fatty Acid Amide Hydrolase (FAAH) . This enzyme plays a crucial role in the hydrolysis of fatty acid amides, which are involved in a variety of physiological functions, including pain sensation, mood, and inflammation .
Mode of Action
this compound acts as an inhibitor of FAAH . It binds to the active site of the enzyme, preventing it from hydrolyzing fatty acid amides . This results in an increase in the concentration of these molecules, enhancing their physiological effects .
Biochemical Pathways
The inhibition of FAAH by this compound affects the endocannabinoid system . This system is involved in a variety of physiological processes, including pain sensation, mood regulation, and inflammation. By inhibiting FAAH, the compound increases the concentration of endocannabinoids, molecules that activate cannabinoid receptors .
Pharmacokinetics
The pharmacokinetic properties of Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4The compound’s potency and selectivity for faah suggest that it may have suitable pharmacokinetic properties for medicinal chemistry optimization .
Result of Action
The inhibition of FAAH by this compound leads to an increase in the concentration of endocannabinoids . This can enhance the physiological effects of these molecules, potentially leading to pain relief, mood enhancement, and reduced inflammation .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4Factors such as temperature, ph, and the presence of other molecules could potentially affect the compound’s interaction with faah and its overall effectiveness .
Biochemical Analysis
Biochemical Properties
Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate plays a role in biochemical reactions as an inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme involved in the degradation of fatty acid amides, which are signaling molecules that regulate various physiological processes. The compound interacts with FAAH by binding to its active site, thereby inhibiting its activity and leading to an accumulation of fatty acid amides. This interaction is crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving fatty acid amides. The compound’s inhibition of FAAH leads to increased levels of fatty acid amides, which can impact gene expression and cellular metabolism. These changes may result in altered cellular responses, such as reduced inflammation or enhanced neuroprotection.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with FAAH. The compound binds to the active site of FAAH, inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of fatty acid amides, leading to their accumulation. Additionally, the compound may influence gene expression by modulating signaling pathways that are regulated by fatty acid amides.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FAAH without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships are critical for understanding the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in metabolic pathways related to fatty acid amide metabolism. The compound interacts with FAAH, an enzyme that hydrolyzes fatty acid amides into their corresponding acids. By inhibiting FAAH, the compound affects the metabolic flux and levels of fatty acid amides, which can have downstream effects on various physiological processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, and its distribution within tissues can affect its localization and accumulation. Understanding these factors is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Biological Activity
Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features a complex spirocyclic structure that contributes to its unique biological properties. The molecular formula is with a molecular weight of approximately 239.31 g/mol. Its structure includes a tert-butyl group, a hydroxyl group, and an oxazolidine moiety, which are crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁NO₃ |
| Molecular Weight | 239.31 g/mol |
| CAS Number | 203661-69-2 |
| Purity | >98% |
| Storage Conditions | Sealed in dry, 2-8°C |
Research indicates that this compound exhibits enhancement of GABAB receptor activity , which is significant for modulating neurotransmitter release and could have implications in treating anxiety and related disorders. The compound acts as an allosteric modulator, shifting the GABA concentration-response curve to the left, thereby increasing GABA potency and efficacy significantly in vitro .
Pharmacological Studies
- In Vitro Studies :
- In Vivo Studies :
Case Studies
A notable study characterized the pharmacological profile of this compound alongside other derivatives. The results indicated that this compound could serve as a valuable tool for exploring GABAB receptor functions in both central and peripheral nervous systems .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other known compounds that act on similar pathways.
Table 2: Comparison with Related Compounds
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 1445951-75-6
- Molecular Formula: C₁₃H₂₃NO₄
- Molecular Weight : 257.33 g/mol
- Structure : A racemic spirocyclic compound featuring a 1-oxa-7-azaspiro[4.5]decane backbone with a tertiary-butyl ester and a hydroxyl group at the 3-position .
Key Properties :
- Density : Predicted 1.16 g/cm³
- Boiling Point : Estimated 391.0 ± 37.0 °C
- pKa : 14.33 ± 0.20 (indicating weak basicity)
Applications : Primarily used as a synthetic intermediate in medicinal chemistry for exploring spirocyclic scaffolds, which are valuable in drug discovery for their conformational rigidity and bioavailability .
Structural and Functional Variations
The target compound is compared to structurally related spirocyclic tert-butyl esters, focusing on ring size, heteroatom placement, and substituents.
Key Observations :
Substituent Impact :
- Hydroxyl vs. Hydroxymethyl : The target compound’s 3-hydroxy group contrasts with 10a ’s 2-hydroxymethyl group, which introduces additional hydrogen-bonding capacity and conformational flexibility .
- Aromatic vs. Aliphatic Groups : Diphenyl-substituted analogs (e.g., 200954-84-3 ) demonstrate increased molecular weight (>390 g/mol) and lipophilicity, impacting membrane permeability .
Synthetic Efficiency :
- Yields for spirocyclic tert-butyl esters vary widely: 10a was synthesized in 83% yield via silica gel chromatography , while diphenyl derivatives required multi-step routes with lower yields (~60–70%) .
Biological Relevance: The target compound’s hydroxyl group positions it for further derivatization (e.g., phosphorylation or glycosylation), unlike non-functionalized analogs like 20f .
Preparation Methods
Spirocyclic Core Formation via Aldol-Type Cyclization
A prominent method involves catalytic aldol reactions between aldehydes and diazo compounds, followed by cyclization to form the spirocyclic ring. The use of carboxylate catalysts combined with silylating agents has been shown to facilitate efficient aldol reactions that yield silylated intermediates convertible to the hydroxy spirocycles.
- Catalytic System: Tetramethylammonium pivalate (TMAP) as a carboxylate catalyst combined with N,O-bis(trimethylsilyl)acetamide (BSA) as a silyl donor.
- Reaction Conditions: Ambient temperature, acetonitrile solvent, catalytic amounts of TMAP (0.001–0.1 equiv), and BSA (1.1–2 equiv).
- Outcome: Rapid formation of O-silylated aldol products, which upon desilylation yield the hydroxy spirocyclic compounds in high yields (up to 96%).
| Entry | Aldehyde (mmol) | BSA (equiv) | TMAP (equiv) | Reaction Time | Yield (%) | Product Type |
|---|---|---|---|---|---|---|
| 1 | 0.04 | – | 0.1 | 1 h | 3 | Alcohol (4a) |
| 2 | 0.04 | – | 1.2 | 30 min | 41 | Alcohol (4a) |
| 3 | 0.04 | 1.1 | 0.05 | 2.5 h | 100 | O-Silylated (5a) |
| 4 | 0.98 | 2.0 | 0.01 | 10 min | 93 | O-Silylated (5a) |
| 8 | 0.98 | 2.0 | 0.001 | 24 h | 94 | O-Silylated (5a) |
Note: Product 5a corresponds to the O-silylated aldol intermediate, which can be converted to the hydroxy spirocycle upon desilylation.
Use of Diazoacetate and Aldehyde Precursors
Ethyl diazoacetate and various aldehydes serve as key starting materials. The reaction between ethyl diazoacetate and aldehydes under carboxylate catalysis leads to aldol-type products that cyclize into the spirocyclic framework.
- The reaction is mild and proceeds rapidly at room temperature.
- The silylating agent BSA prevents catalyst deactivation by trapping the hydroxy group as a silyl ether.
- The byproducts, such as silylacetamide, can be removed by simple filtration, avoiding chromatographic purification.
Stereochemical Considerations and Racemic Outcome
- The method yields racemic mixtures of the (3R,5S) stereoisomers.
- The stereochemistry is consistent with the polar Felkin–Anh model for nucleophilic addition to aldehydes.
- Diastereomeric ratios (dr) and enantiomeric ratios (er) can be influenced by reaction conditions and substrate choice but are generally racemic without chiral catalysts.
Alternative Synthetic Routes and Patent Insights
Patent literature related to 1-oxa-7-azaspiro compounds describes various synthetic routes involving:
- Amide coupling reactions on the spirocyclic core.
- Functional group modifications on the nitrogen and oxygen atoms of the spirocycle.
- Use of substituted phenyl and heterocyclic aldehydes to diversify the spirocyclic derivatives.
While these patents focus more on derivatives and pharmaceutical applications, the core preparation of the spirocyclic scaffold aligns with the aldol cyclization strategy described above.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Core Reaction | Aldol reaction between ethyl diazoacetate and aldehydes |
| Catalyst | Tetramethylammonium pivalate (TMAP) |
| Silylating Agent | N,O-bis(trimethylsilyl)acetamide (BSA) |
| Solvent | Acetonitrile |
| Temperature | Ambient (room temperature) |
| Reaction Time | 5 minutes to 24 hours depending on catalyst loading |
| Yield | Up to 96% for O-silylated intermediates |
| Purification | Simple filtration after trituration; no chromatography |
| Stereochemistry | Racemic (3R,5S) mixture |
Research Findings and Practical Notes
- The use of catalytic amounts of TMAP with BSA significantly improves reaction efficiency and yield.
- The mild conditions preserve sensitive functional groups and prevent side reactions.
- The method is scalable and adaptable to various aldehyde substrates, including aromatic, aliphatic, and heterocyclic types.
- The silyl-protected intermediates facilitate purification and handling before final deprotection to the hydroxy spirocycle.
- The reaction mechanism involves initial aldol addition followed by silylation to stabilize the product and maintain catalyst activity.
Q & A
Q. What are the common synthetic routes for Racemic-(3R,5S)-tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate?
Methodological Answer: The synthesis typically involves multi-step organic reactions. A standard approach includes cyclization reactions using tert-butyl carbamate precursors. For example, silica gel chromatography with 80% ethyl acetate/hexanes is effective for isolating diastereomeric mixtures . Reaction conditions (e.g., solvent choice, temperature, base) are critical: tetrahydrofuran (THF) and sodium hydride have been reported to facilitate cyclization . Key steps include:
- Step 1: Formation of the spirocyclic core via intramolecular cyclization.
- Step 2: Protection/deprotection of functional groups (e.g., tert-butoxycarbonyl (Boc) groups).
- Step 3: Final purification using column chromatography or recrystallization.
Q. What purification techniques are effective for isolating this compound?
Methodological Answer:
- Silica Gel Chromatography: Use gradients of ethyl acetate/hexanes (e.g., 80:20) to resolve diastereomers .
- Recrystallization: Optimize solvent polarity (e.g., dichloromethane/hexane mixtures) for high-purity crystals.
- HPLC: Chiral stationary phases (e.g., amylose-based columns) can separate enantiomers if racemic resolution is required.
Q. How is the compound characterized post-synthesis?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm spirocyclic structure and stereochemistry (e.g., hydroxy group at C3, tert-butyl group).
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H] = 258.17 for CHNO) .
- X-ray Crystallography: Resolve absolute stereochemistry in crystalline form .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve diastereomer ratios during synthesis?
Methodological Answer: Diastereomer formation is sensitive to steric and electronic factors. Strategies include:
- Solvent Effects: Polar aprotic solvents (e.g., THF) stabilize transition states, favoring desired stereochemistry .
- Temperature Control: Lower temperatures (-70°C) reduce kinetic competition, improving selectivity .
- Catalytic Additives: Chiral auxiliaries or Lewis acids (e.g., ZnCl) may enhance stereochemical outcomes .
Q. What analytical methods resolve contradictions in reported reaction yields?
Methodological Answer: Discrepancies in yields (e.g., 83% vs. lower values) arise from:
- Impurity Profiles: Use LC-MS to identify byproducts (e.g., over-oxidation or ring-opening derivatives) .
- Reagent Purity: Ensure anhydrous conditions and fresh reagents (e.g., sodium hydride activity impacts cyclization efficiency) .
- Scale Effects: Pilot small-scale reactions (≤1 g) before scaling up; microwave-assisted synthesis may improve reproducibility .
Q. How does the compound’s spirocyclic structure influence its reactivity compared to similar scaffolds?
Methodological Answer: The 1-oxa-7-azaspiro[4.5]decane framework confers unique reactivity:
-
Ring Strain: The spirocyclic system exhibits moderate strain, enhancing susceptibility to nucleophilic attack at the ether oxygen .
-
Comparative Reactivity:
Compound Key Reactivity Difference Bicyclic analogs (e.g., [2.2.1]) Higher rigidity reduces conformational flexibility Non-spiro tert-butyl carbamates Lack steric shielding, leading to faster hydrolysis
Q. How can researchers mitigate hazards associated with handling this compound?
Methodological Answer: Safety protocols based on GHS classification (e.g., H315, H319, H335):
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
